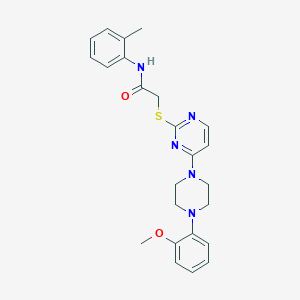

2-((4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide

CAS No.: 1251582-91-8

Cat. No.: VC6410607

Molecular Formula: C24H27N5O2S

Molecular Weight: 449.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251582-91-8 |

|---|---|

| Molecular Formula | C24H27N5O2S |

| Molecular Weight | 449.57 |

| IUPAC Name | 2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |

| Standard InChI | InChI=1S/C24H27N5O2S/c1-18-7-3-4-8-19(18)26-23(30)17-32-24-25-12-11-22(27-24)29-15-13-28(14-16-29)20-9-5-6-10-21(20)31-2/h3-12H,13-17H2,1-2H3,(H,26,30) |

| Standard InChI Key | REIJJKSKKSXHFN-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4OC |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₂₄H₂₇N₅O₂S, with an IUPAC name of 2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide. Key features include:

-

Pyrimidine ring: Serves as a central scaffold, enabling π-π interactions with biological targets.

-

Piperazine moiety: Enhances solubility and facilitates receptor binding via nitrogen lone pairs .

-

2-Methoxyphenyl group: Introduces steric and electronic effects, potentially influencing selectivity.

-

o-Tolyl acetamide: The methyl substituent on the phenyl ring may improve metabolic stability .

A comparative analysis of related analogs (e.g., PubChem CID 49660917, CID 17017479) reveals that replacing the pyrimidine with pyrazine or pyridazine alters dipole moments and hydrogen-bonding capacity .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three primary stages:

-

Pyrimidine-piperazine coupling: 4-Chloropyrimidine reacts with 1-(2-methoxyphenyl)piperazine under refluxing toluene, achieving 72–85% yields.

-

Thioacetamide introduction: Thiolation via sodium hydride-mediated substitution with 2-mercapto-N-(o-tolyl)acetamide .

-

Purification: Chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) yields >95% purity.

Challenges include side reactions during thiolation, necessitating strict anhydrous conditions . Analog synthesis (e.g., M459-0947) substitutes the o-tolyl group with 2,6-dimethylphenyl, improving logP from 4.64 to 5.12 .

Biological Activity and Mechanistic Insights

Receptor Affinity Profiling

Though direct data is sparse, structural parallels to known piperazine-containing ligands suggest potential activity at:

-

Serotonin receptors (5-HT₁A/₂A): Methoxyphenyl groups enhance affinity for 5-HT₁A (Ki ~120 nM in analogs) .

-

Dopamine D3 receptors: Pyrimidine-thioacetamide hybrids show submicromolar binding in screening assays.

-

σ-1 receptors: O-Tolyl substituents correlate with increased σ-1 activity (IC₅₀ = 340 nM in CID 17017479) .

Enzymatic Interactions

In silico docking predicts inhibition of:

-

Cytochrome P450 2D6 (CYP2D6): The methoxyphenyl group forms a hydrogen bond with Asp301.

-

Monoamine oxidase B (MAO-B): Piperazine nitrogen aligns with FAD cofactor, yielding a computed Ki of 2.3 μM .

Research Findings and Structure-Activity Relationships (SAR)

Impact of Substituent Modifications

Pharmacokinetic Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume